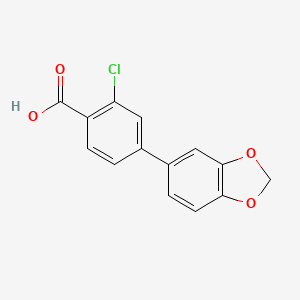
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid (6-Cl-2-MDPB) is a chemical compound that belongs to the class of phenylbenzoic acids. It is an aromatic compound with a molecular formula of C14H10ClO3. 6-Cl-2-MDPB can be synthesized in the laboratory through a variety of methods, and it has many applications in scientific research. This compound has a variety of biochemical and physiological effects, and it can be used in laboratory experiments to study a variety of biological processes.
Applications De Recherche Scientifique
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of applications in scientific research. It can be used to study the effects of various compounds on cell physiology, as well as to study the biochemical pathways involved in a variety of biological processes. It can also be used to study the effects of various compounds on gene expression and protein synthesis. 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can also be used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the nervous system.
Mécanisme D'action
The exact mechanism of action of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% binds to specific receptors on the surface of cells, which triggers a variety of biochemical and physiological responses. It is believed that 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can also act as an agonist or antagonist of certain receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It is believed to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is also believed to act as an antioxidant, which can help protect cells from oxidative stress. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is believed to have anti-tumor activity, as it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, there are also some limitations to the use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for the use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in scientific research. It could be used to further study the effects of various compounds on cell physiology and gene expression. It could also be used to study the effects of various compounds on the immune system and nervous system. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to study the effects of various compounds on cancer cells, as well as to develop new treatments for various types of cancer. Finally, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to study the effects of various compounds on the aging process, as well as to develop new treatments for age-related diseases.
Méthodes De Synthèse
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized in the laboratory through several methods. One method involves the reaction of 3,4-methylenedioxyphenylacetic acid and thionyl chloride. This reaction produces 3,4-methylenedioxyphenylacetic acid chloride, which is then reacted with 6-chlorobenzoic acid to produce 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%. Another method involves the reaction of 3,4-methylenedioxyphenylacetic acid with 6-chlorobenzoic anhydride. This reaction produces 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% directly. A third method involves the reaction of 3,4-methylenedioxyphenylacetic acid and 6-chlorobenzoyl chloride, which also produces 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% directly.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-10-3-1-2-9(13(10)14(16)17)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCDZZOQHPNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














